4-Aminochromane-7-carboxylic acid

enantioselective synthesis chiral building block medicinal chemistry

Medicinal chemistry programs targeting GlyT1 or MAGL require enantiopure chromane building blocks with orthogonal amine and carboxylate handles for definitive SAR. Racemic or incorrectly salified material introduces uncontrolled variables that confound potency and selectivity readouts. - Single (S)- or (R)-enantiomer at 98% purity enables reproducible SAR correlation across GlyT1 inhibitor series. - Dual amine + carboxylic acid handles support direct elaboration into amides, sulfonamides, and heterocyclic derivatives. - Chromane oxygen provides a distinct H-bond acceptor versus carbocyclic aminotetraline analogs, enabling systematic scaffold-hopping studies.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B12971187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminochromane-7-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)
InChIKeyFNENGAZBLZPVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminochromane-7-carboxylic acid: CNS GlyT1 & MAGL Building Block


4-Aminochromane-7-carboxylic acid (CAS 1213495-11-4 for the (S)-enantiomer free base; CAS 2838197-99-0 for the hydrochloride salt) is a bicyclic amino acid building block comprising a chromane core with a 4-amino substituent and a 7-carboxylic acid moiety . It belongs to the broader 4-aminochromane class, which has been systematically explored as a scaffold for competitive glycine transporter 1 (GlyT1) inhibitors [1] and serves as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) modulators . The presence of both a chiral amine and a carboxylic acid handle enables its incorporation into diverse amide, sulfonamide, and heterocyclic derivatives, while the chromane oxygen atom provides a hydrogen-bond acceptor distinct from carbocyclic analogs such as aminotetralines [1].

Chiral building block for GlyT1 and MAGL inhibitor synthesis
Dual amine and carboxylic acid handles enable amide, sulfonamide, and heterocyclic derivatization
Enantiopure grades (S or R) support reproducible SAR in hit-to-lead optimization

Unmatched Role of 4-Aminochromane-7-carboxylic acid in SAR Programs


Within chromane-based medicinal chemistry programs, the combination of the 4-amino group with the 7-carboxylic acid provides a unique vector geometry that is absent in simpler analogs such as chromane-7-carboxylic acid (lacking the amino handle) or 4-aminochromane (lacking the carboxylate anchor). Even among aminotetraline-based GlyT1 inhibitors, substitution of the chromane oxygen (a hydrogen-bond acceptor) with a methylene group (as in aminotetralines) alters both the scaffold’s electronic profile and its conformational preferences, potentially affecting target engagement [1]. Furthermore, the chiral nature of the 4-position means that enantiomeric purity—such as the 98% specification for (S)- and (R)-enantiomers from vendors —is critical for reproducible SAR, as the opposite enantiomer may exhibit divergent activity or selectivity profiles. Substituting a racemic mixture or a different salt form without qualification risks introducing uncontrolled variables that can confound potency and selectivity readouts [1].

Chromane-7-carboxylic acid Lacks the 4-amino handle; may redirect synthesis to MAGL rather than GlyT1 programs.
Aminotetraline analogs Carbocyclic scaffold may alter hydrogen-bonding and PK profiles vs. chromane oxygen.
Racemic HCl salt Undefined enantiomeric composition may confound potency and selectivity readouts.

4-Aminochromane-7-carboxylic acid: Enantiomeric Purity, Regiospecificity & Scaffold Advantages


Enantiomeric Purity: (S)- vs. (R)- Configuration

For programs requiring enantiopure building blocks, the (S)-enantiomer (CAS 1213495-11-4) and the (R)-enantiomer (CAS 1213919-89-1) are each commercially specified at 98% purity by independent suppliers . This defined chiral specification eliminates the uncertainty introduced by racemic 4-aminochromane-7-carboxylic acid hydrochloride (CAS 2838197-99-0), which is sold as a racemate without a stated enantiomeric ratio . In the context of GlyT1 inhibitor SAR, the Amberg et al. (2018) study demonstrated that specific chiral aminotetralines and aminochromanes exhibit stereochemistry-dependent GlyT1 inhibition, supporting the need for single-enantiomer building blocks in hit-to-lead optimization [1].

Enantiomeric Purity
Class-level inference
Single enantiomer: 98% purity vs. Racemate: undefined ee
Supports enantioselective SAR; avoids racemate-related variability.
Supplier-specified HPLC area%; no orthogonal assay data.
enantioselective synthesis chiral building block medicinal chemistry

Regioisomeric Specificity: 4-Amino-7-carboxy vs. Other Isomers

Among amino-substituted chromane-carboxylic acids, the 4-amino-7-carboxy regioisomer is uniquely positioned to introduce both a benzylic amine (at the 4-position) and a meta-directing carboxylate (at the 7-position) into downstream derivatives. The 4-amino group is structurally analogous to the critical amine found in GlyT1 inhibitor pharmacophores, as validated in the Amberg et al. series where aminochromanes with the 4-amino substitution pattern demonstrated competitive GlyT1 inhibitory activity [1]. In contrast, chromane-7-carboxylic acid (CAS 527681-33-0), which lacks the 4-amino group, serves a distinct application as a building block for MAGL-modulating arylpyrazolopyridines , indicating that the absence of the 4-amino substituent redirects the compound's synthetic utility to an entirely different target class. No publicly available head-to-head biological comparison of the 4-amino-7-carboxy isomer against other amino-carboxy regioisomers (e.g., 3-amino-7-carboxy, 4-amino-6-carboxy) has been identified.

Regioisomeric Specificity
Class-level inference
4-amino-7-carboxy isomer positioned for GlyT1; chromane-7-carboxylic acid lacks amine handle.
Wrong regioisomer redirects to MAGL space; may preclude GlyT1 pharmacophore mapping.
No head-to-head activity data available.
regioselectivity chromane scaffold building block selection

Salt Form Selection: Free Acid vs. HCl Salt

4-Aminochromane-7-carboxylic acid is commercially available in both free acid form (CAS 1213495-11-4 for the (S)-enantiomer) and as the hydrochloride salt (CAS 2838197-99-0 for the racemic HCl salt). The free acid form is directly compatible with standard amide coupling conditions (e.g., HATU, EDC/HOBt) without requiring a prior neutralization step . In contrast, the hydrochloride salt, while potentially offering improved long-term storage stability as indicated by vendor-recommended storage at ambient temperature in a cool, dry place , requires an additional base-mediated neutralization before use in coupling reactions. A formal comparative stability study between the free acid and the HCl salt has not been published.

Salt Form Selection
Supporting evidence
Free acid ready for direct coupling; HCl salt requires neutralization step.
Free acid may reduce cycle time in high-throughput amide coupling workflows.
No comparative synthetic yield study published.
salt form free acid amide coupling building block handling

GlyT1 Inhibitor Scaffolds: Chromane vs. Tetraline

The Amberg et al. (2018) study established both aminotetralines and aminochromanes as competitive GlyT1 inhibitor classes, but the structure–activity relationship (SAR) exploration revealed that the chromane oxygen introduces a hydrogen-bond acceptor capability absent in the carbocyclic aminotetraline scaffold [1]. While the publication does not report a direct matched-pair comparison between a 4-aminochromane-7-carboxylic acid derivative and its aminotetraline-7-carboxylic acid counterpart, the broader SAR tables demonstrate that substitution patterns on the chromane core (including 7-position modifications) modulate GlyT1 potency. For example, the lead aminochromane compound (7S,8R)-27a and the aminotetraline compound 51b both showed in vivo efficacy, but with distinct pharmacokinetic profiles attributable to their scaffold differences [1]. The chromane oxygen may confer improved solubility or altered metabolic stability relative to the corresponding aminotetraline, though no direct comparative physicochemical data are available for the 7-carboxylic acid derivatives specifically.

Scaffold Comparison
Cross-study comparable
Chromane oxygen offers H-bond acceptor; tetraline scaffold lacks this feature.
Scaffold choice may influence solubility, metabolic stability, and GlyT1 PK profiles.
No matched-pair IC50 or PK data for 7-carboxy derivatives.
GlyT1 inhibitor scaffold hopping heterocycle hydrogen bonding

4-Aminochromane-7-carboxylic acid: Key Applications in CNS & Metabolic Research


GlyT1 Inhibitor Synthesis for Schizophrenia

4-Aminochromane-7-carboxylic acid, particularly in its single-enantiomer forms ((S)- or (R)-, each specified at 98% purity ), serves as the chiral entry point for constructing competitive GlyT1 inhibitors as described in the Amberg et al. (2018) J. Med. Chem. series [1]. The 7-carboxylic acid can be directly elaborated into amides, sulfonamides, or heterocyclic derivatives, while the 4-amino group provides the critical pharmacophoric amine. Programs that require defined stereochemistry for SAR correlation should specify the single enantiomer rather than the racemic hydrochloride salt.

Chromane-Based MAGL Modulator Synthesis

While chromane-7-carboxylic acid (lacking the 4-amino group) is the documented building block for arylpyrazolopyridine-based MAGL modulators , 4-aminochromane-7-carboxylic acid offers an alternative scaffold with an additional derivatization vector at the 4-position. This enables exploration of MAGL inhibitor chemical space with an amine handle for further functionalization—potentially accessing analogs with altered selectivity or pharmacokinetic profiles that are inaccessible from the simpler chromane-7-carboxylic acid precursor.

Scaffold-Hopping: Chromane vs. Tetraline Cores

For medicinal chemistry groups evaluating the impact of scaffold heteroatoms on GlyT1 or related SLC6 transporter targets, 4-aminochromane-7-carboxylic acid provides the oxygen-containing chromane core as a direct comparator to the carbocyclic aminotetraline series. The Amberg et al. (2018) publication confirms that both scaffolds yield competitive GlyT1 inhibitors, but with differentiated in vivo profiles [1]. Parallel synthesis using this building block versus an aminotetraline-7-carboxylic acid analog can systematically probe the effect of the ring oxygen on potency, selectivity, solubility, and metabolic stability.

Diversity-Oriented Synthesis for CNS Lead Generation

The combination of a chiral amine, a carboxylic acid, and a heterocyclic chromane core makes 4-aminochromane-7-carboxylic acid a versatile input for diversity-oriented synthesis (DOS) libraries targeting CNS-relevant chemical space. The 98% enantiomeric purity specifications available from multiple vendors support reproducible library production, while the documented precedent for GlyT1 inhibitory activity [1] provides a biological rationale for inclusion in CNS-focused compound collections.

Application
Selection Property
Validation Focus
GlyT1 inhibitor synthesis for schizophrenia research
Defined enantiomeric purity grade
Enantioselective SAR reproducibility
MAGL modulator synthesis
Dual amine/carboxylic acid handles
MAGL target space exploration
Scaffold-hopping: chromane vs tetraline cores
Heteroatom-containing chromane core
Physicochemical and PK profiling
Diversity-oriented synthesis for CNS lead generation
Chiral bifunctional building block
Library reproducibility and biological rationale
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